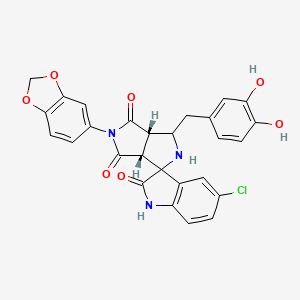
C27H20ClN3O7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C27H20ClN3O7 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Loratadine is a tricyclic antihistamine that selectively inhibits peripheral histamine H1-receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several methods. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like toluene at a temperature of around 0-5°C. After the reaction is complete, the mixture is washed with water, dried, and concentrated to obtain Loratadine as a crystalline solid .
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization or other suitable methods to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Substitution: Substitution reactions often use such as or .
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Substituted derivatives: Various derivatives can be formed through substitution reactions, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
Mecanismo De Acción
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1-receptors. This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The molecular targets include the H1-receptors located on various cells, including mast cells and basophils . The inhibition of these receptors prevents the release of inflammatory mediators, leading to reduced allergic responses .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: Another second-generation antihistamine with a similar mechanism of action but different chemical structure.
Fexofenadine: A second-generation antihistamine known for its non-sedating properties.
Desloratadine: The active metabolite of Loratadine with similar antihistamine effects.
Uniqueness
Loratadine is unique due to its long-lasting effects and minimal sedative properties compared to first-generation antihistamines. It is also less likely to cross the blood-brain barrier, reducing central nervous system side effects.
Propiedades
Fórmula molecular |
C27H20ClN3O7 |
|---|---|
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H20ClN3O7/c28-13-2-4-16-15(9-13)27(26(36)29-16)23-22(17(30-27)7-12-1-5-18(32)19(33)8-12)24(34)31(25(23)35)14-3-6-20-21(10-14)38-11-37-20/h1-6,8-10,17,22-23,30,32-33H,7,11H2,(H,29,36)/t17?,22-,23+,27?/m1/s1 |
Clave InChI |
ACZWXHOAECGOCZ-BBRPBWRKSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Cl)NC5=O)NC4CC7=CC(=C(C=C7)O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Cl)NC5=O)CC7=CC(=C(C=C7)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



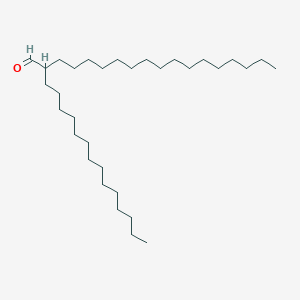
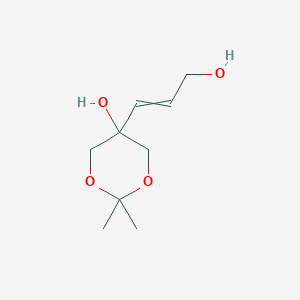
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)
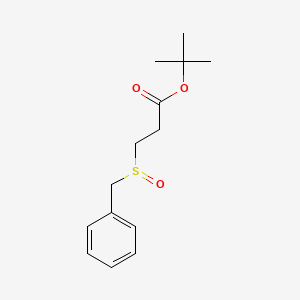
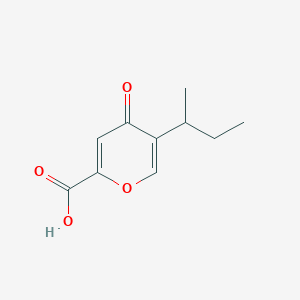

![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
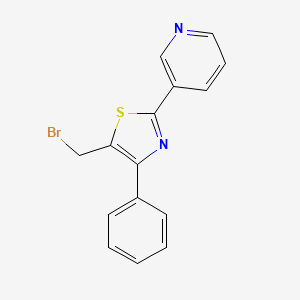
![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)

